4,4,4-Trifluoro-3-methoxy-1-butanol
Overview
Description
4,4,4-Trifluoro-3-methoxy-1-butanol is an organic compound with the molecular formula C5H9F3O2 It is characterized by the presence of trifluoromethyl and methoxy functional groups attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-methoxy-1-butanol typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable reactions using readily available starting materials such as ethyl trifluoroacetate and Grignard reagents. The process is designed to minimize the use of hazardous materials and high-temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-methoxy-1-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce various alcohols .
Scientific Research Applications
4,4,4-Trifluoro-3-methoxy-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of liquid crystal materials and organic conductors.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methoxy-1-butanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s ability to form stable complexes, which can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-butanol
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 4,4,4-Trifluoro-2-butanone
- 1-amino-4,4,4-trifluoro-butan-2-ol
Uniqueness
4,4,4-Trifluoro-3-methoxy-1-butanol is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties. These functional groups enhance its reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
4,4,4-trifluoro-3-methoxybutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-10-4(2-3-9)5(6,7)8/h4,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMJAJANZOMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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